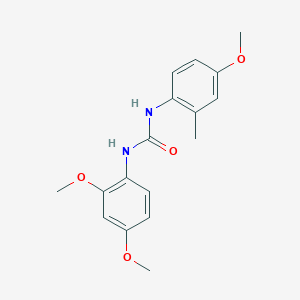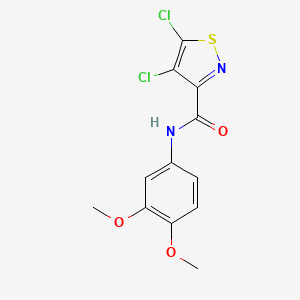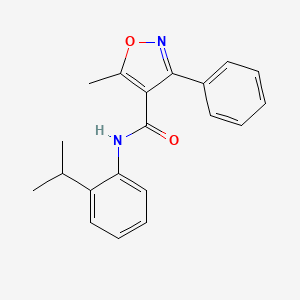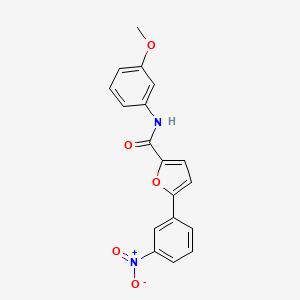
N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea, also known as DMU-212, is a synthetic compound that has been studied for its potential therapeutic applications. DMU-212 belongs to a class of compounds known as ureas, which have been found to have a wide range of biological activities.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival. The inhibition of these enzymes and signaling pathways is thought to be responsible for the anti-inflammatory, anticancer, and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to protect neurons from oxidative stress and apoptosis, which could make it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to obtain a high degree of purity. This compound is also stable under a wide range of conditions, which makes it easy to handle in lab experiments. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied in vivo, which means that its pharmacokinetics and toxicity are not well understood.
Future Directions
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to study the pharmacokinetics and toxicity of this compound in vivo, which could provide important information for its potential use as a therapeutic agent. Furthermore, the development of analogs of this compound could lead to the discovery of compounds with improved biological activity and pharmacokinetic properties. Overall, the study of this compound has the potential to lead to the development of new and effective treatments for a wide range of diseases.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea is synthesized through a reaction between 2,4-dimethoxyaniline and 4-methoxy-2-methylbenzene-1,3-diamine. The reaction is catalyzed by copper(II) acetate and is carried out in the presence of potassium carbonate in acetonitrile. The product is then purified through column chromatography to obtain pure this compound. The synthesis method of this compound has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anticancer, and neuroprotective properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. In addition, this compound has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11-9-12(21-2)5-7-14(11)18-17(20)19-15-8-6-13(22-3)10-16(15)23-4/h5-10H,1-4H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBIRRIEPPJXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(4-methylphenyl)-6-[(2-methyl-2-propen-1-yl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5781886.png)
![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)
![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)


![1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5781923.png)
![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)

![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5781960.png)

![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)